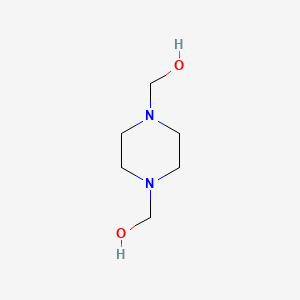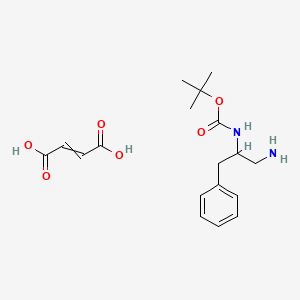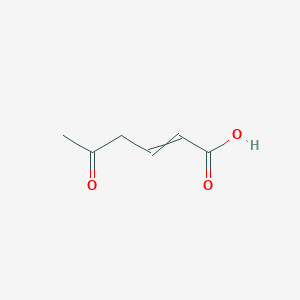![molecular formula C10H14F3N3O3 B12438539 tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B12438539.png)
tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate: is a compound that features a trifluoromethyl group, an oxadiazole ring, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the tert-butyl carbamate group. Specific reagents and conditions can vary, but common reagents include trifluoromethylating agents, carbamates, and various catalysts .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group or the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and oxadiazole groups on biological systems. It may also serve as a probe or tool in biochemical assays .
Medicine: In medicine, compounds containing trifluoromethyl and oxadiazole groups have shown potential as pharmaceuticals.
Industry: In industry, this compound could be used in the development of new materials with unique properties, such as improved stability or reactivity. It may also find applications in agrochemicals as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, through their trifluoromethyl and oxadiazole groups. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylpiperazine: A compound with a trifluoromethyl group used in pharmaceutical research.
Uniqueness: tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, and a tert-butyl carbamate moiety. This combination of functional groups provides distinct chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C10H14F3N3O3 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
tert-butyl N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H14F3N3O3/c1-5(14-8(17)18-9(2,3)4)6-15-7(16-19-6)10(11,12)13/h5H,1-4H3,(H,14,17) |
InChI Key |
VENZMYIWZWASQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


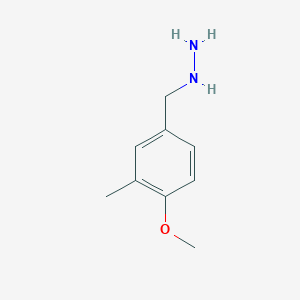
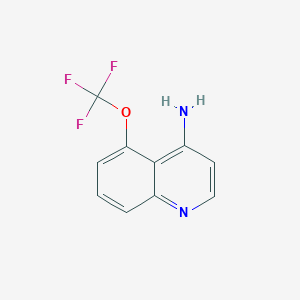
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
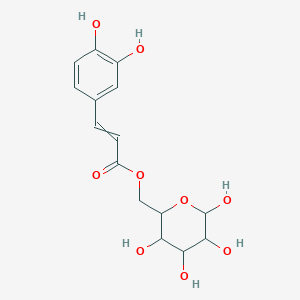
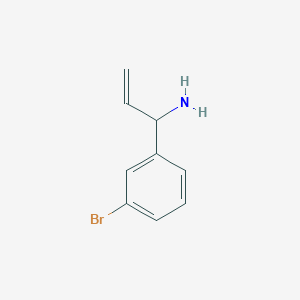
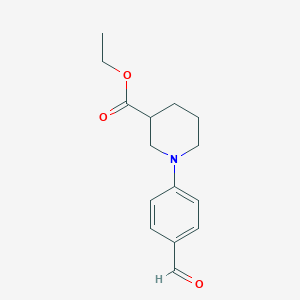
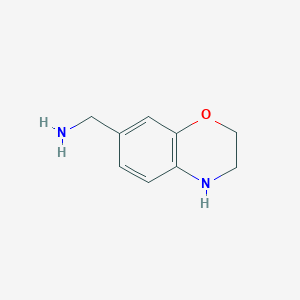
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)
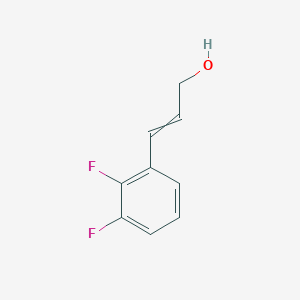
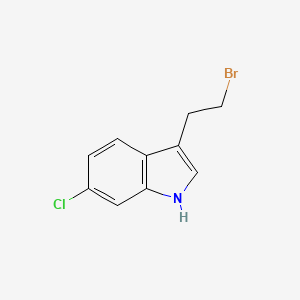
![(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12438503.png)
